![molecular formula C9H10O2 B195844 2,3-Dimethylbenzoic acid CAS No. 603-79-2](/img/structure/B195844.png)
2,3-Dimethylbenzoic acid
Overview
Description
2,3-Dimethylbenzoic acid is a dimethylbenzoic acid in which the two methyl groups are located at positions 2 and 3 . It shows high binding affinity with antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus .
Synthesis Analysis
The synthesis of 2,3-Dimethylbenzoic acid involves several steps. The combined extracts are concentrated and dried to give an off-white solid. This off-white solid is then dissolved in a sodium hydroxide solution, insolubles are filtered off, and a filtrate is obtained .Molecular Structure Analysis
The molecular formula of 2,3-Dimethylbenzoic acid is C9H10O2 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2,3-Dimethylbenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 281.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 55.0±3.0 kJ/mol, and it has a flash point of 129.6±13.4 °C . The index of refraction is 1.550 .Scientific Research Applications
Odorant-Binding Protein Interaction
2,3-Dimethylbenzoic acid shows high binding affinity with the antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus . Understanding these interactions can provide insights into insect behavior and potentially lead to novel pest control strategies.
pKa Calculation and Acid-Base Properties
Researchers have used computational methods to calculate the pKa values of 2,3-Dimethylbenzoic acid. The PBEPBE functional was selected due to its ability to predict non-covalent and weak interactions . These pKa values are crucial for understanding the compound’s acidity and reactivity.
Biological Properties
2,3-Dimethylbenzoic acid exhibits promising biological properties, making it relevant in several areas:
Safety and Hazards
2,3-Dimethylbenzoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethylbenzoic acid is the antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus . This protein plays a crucial role in the detection of odorants and pheromones, which are essential for the survival and reproduction of insects .
Mode of Action
2,3-Dimethylbenzoic acid interacts with its target by binding to the antenna-specific odorant-binding protein. This interaction results in a high binding affinity, which suggests that the compound may influence the bug’s ability to detect odorants and pheromones . .
Biochemical Pathways
Given its target, it can be inferred that the compound likely impacts the olfactory signaling pathways in the alfalfa plant bug . The downstream effects of this interaction could include changes in the bug’s behavior, such as its ability to find food or mates.
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately outlined at this time .
Result of Action
The molecular and cellular effects of 2,3-Dimethylbenzoic acid’s action primarily involve its interaction with the antenna-specific odorant-binding protein of the alfalfa plant bug . By binding to this protein, the compound may affect the bug’s olfactory system, potentially influencing its behaviors related to odorant and pheromone detection .
properties
IUPAC Name |
2,3-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZUCYSQUWMQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209061 | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylbenzoic acid | |
CAS RN |
603-79-2 | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLBENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEMELLITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IRP8CA267 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do computational chemistry methods contribute to understanding 2,3-Dimethylbenzoic acid?
A1: Computational techniques like molecular modeling and crystal energy landscape calculations are essential for studying 2,3-Dimethylbenzoic acid. Researchers have used these methods to predict possible crystal structures and calculate lattice energies using different models, including atom-atom potentials, point-charge models, and the SCDS-Pixel method. [] These studies provide valuable insights into the nature and strength of intermolecular interactions within the crystal lattice, ultimately contributing to a deeper understanding of its physical and chemical properties.
Q2: Has 2,3-Dimethylbenzoic acid been identified in any biological systems?
A2: Yes, 2,3-Dimethylbenzoic acid has been identified as a metabolite of 1,2,3-trimethylbenzene (hemimellitene), a chemical found in various industrial settings. [] This finding has implications for understanding the potential health effects of hemimellitene exposure. Further research explored using physiologically-based toxicokinetic (PBTK) models to simulate the excretion rates of 2,3-Dimethylbenzoic acid in individuals exposed to hemimellitene. [] These models, based on experimental data, provide valuable tools for assessing and predicting potential health risks associated with chemical exposure in occupational settings.
Q3: Beyond its presence as a metabolite, does 2,3-Dimethylbenzoic acid exhibit any other biological activity?
A3: Research suggests that 2,3-Dimethylbenzoic acid may play a role in plant-insect interactions. A study focusing on the alfalfa plant bug, Adelphocoris lineolatus, found that an odorant-binding protein, AlinOBP5, exhibited a high binding affinity for 2,3-Dimethylbenzoic acid. [] This binding interaction, along with the protein's affinity for other cotton volatiles, suggests that 2,3-Dimethylbenzoic acid and similar compounds might be involved in the insect's olfactory chemoreception, potentially influencing its behavior and interactions with host plants.
Q4: Are there any known biosynthetic pathways for 2,3-Dimethylbenzoic acid?
A4: Research into the biosynthesis of mycophenolic acid, a compound with structural similarities to 2,3-Dimethylbenzoic acid, provides some clues. Studies utilizing radiolabeled precursors demonstrated that 4,6-dihydroxy-2,3-dimethylbenzoic acid serves as a specific precursor in the mycophenolic acid pathway. [] This finding, while not directly demonstrating the biosynthesis of 2,3-Dimethylbenzoic acid itself, highlights the potential for similar biosynthetic routes involving polyketide synthases and other enzymatic modifications of aromatic compounds in various biological systems.
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